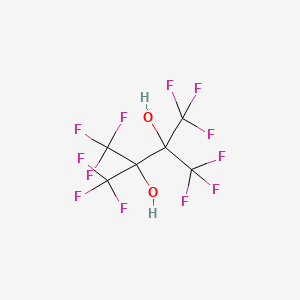

Perfluoropinacol

Descripción general

Descripción

Synthesis Analysis

The synthesis of perfluoropinacol involves fluorination techniques that replace hydrogen atoms with fluorine, creating a highly stable and reactive molecule. This process is fundamental in creating perfluorinated compounds, which exhibit a range of desirable properties such as chemical and thermal stability. The synthesis of fluorophosphoranes containing the perfluoropinacolyl ring system demonstrates the complexity and specificity required in synthesizing such molecules, highlighting the importance of fluorination in altering molecular properties (Gibson, Röschenthaler, & Schmutzler, 1975).

Molecular Structure Analysis

The molecular structure of this compound significantly contributes to its chemical behavior and reactivity. The presence of fluorine atoms imparts a high degree of electronegativity, affecting the molecule's interactions with other substances. Studies on mixed ligand complexes of this compound with metals such as Ni2+, Pd2+, Pt2+, and Cu2+ reveal how the perfluoropinacolato ion can chelate to metal ions, forming stable neutral complexes. These interactions are predominantly determined by electronic effects, although steric influences may also play a role (Cripps & Willis, 1975).

Chemical Reactions and Properties

This compound's chemical reactivity is notably influenced by its perfluorinated structure, enabling it to engage in a variety of chemical reactions. The compound's ability to ionize and chelate with metal ions forms the basis for creating complex structures with distinct properties. This behavior is crucial for applications in catalysis and materials science, where specific chemical functionalities are required.

Physical Properties Analysis

The physical properties of this compound, such as its solubility, boiling point, and melting point, are markedly different from those of its non-fluorinated analogs. These differences stem from the strong carbon-fluorine bonds and the molecule's overall electronegativity, which affect its interactions with solvents and other compounds. The solvent organization around perfluoro groups significantly influences the photophysical properties of perfluorinated molecules, demonstrating the impact of the perfluoro moiety on molecular behavior (Mondal et al., 2016).

Aplicaciones Científicas De Investigación

Catálisis en Síntesis Orgánica

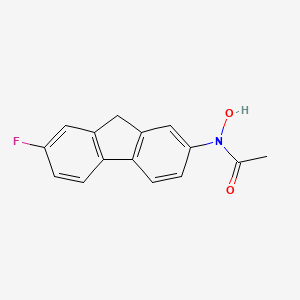

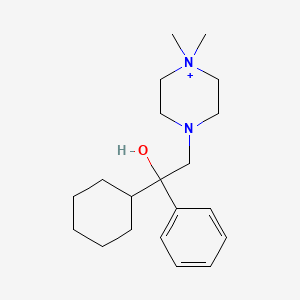

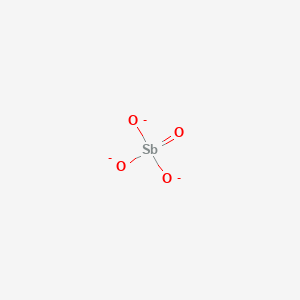

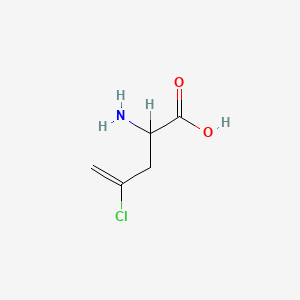

El Perfluoropinacol se ha identificado como un co-catalizador eficaz en la alquilación de Friedel-Crafts de arenos con alcoholes bencílicos {svg_1}. Este proceso es crucial para la construcción de productos diarilmetano asimétricos. El compuesto aumenta la reactividad de los catalizadores de ácido bórico, especialmente con alcoholes bencílicos primarios y secundarios desactivados electrónicamente. La presencia de this compound conduce a la formación de un éster bórico altamente electrófilo y ácido de Lewis, que facilita una ionización más fácil de los alcoholes bencílicos.

Activación de Catalizadores de Ácido Bórico

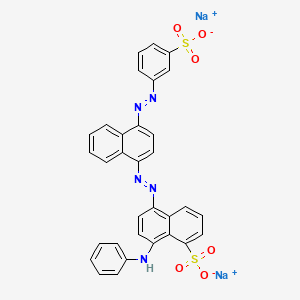

En bencilaciones de Friedel-Crafts desafiantes, el this compound sirve como co-catalizador que mejora significativamente la reactividad de los catalizadores de ácido bórico {svg_2}. Esto es particularmente importante cuando se trabaja con alcoholes bencílicos altamente deficientes en electrones, que de otro modo son socios de acoplamiento ineficaces debido a la dificultad de la ionización del enlace C-O.

Activación de Ácido de Lewis

El this compound se utiliza como activador de ácido de Lewis en diversas reacciones químicas. Su papel como aceptor de enlaces de hidrógeno en la síntesis orgánica es notable, especialmente en reacciones como la reordenación de Beckmann, donde facilita la conversión de oximas a amidas en condiciones suaves.

Reacciones de Deshidratación

El compuesto puede participar en reacciones de deshidratación con alcoholes para formar éteres, aprovechando su capacidad para aceptar enlaces de hidrógeno. Esta propiedad es particularmente útil en la síntesis de moléculas orgánicas complejas donde se requiere una deshidratación controlada.

Aplicaciones en Ciencia de Materiales

La estructura química única del this compound, caracterizada por su perfluoración y dioles geminales, lo convierte en un compuesto valioso en la ciencia de los materiales. Su resistencia al ataque por agua y ácidos debido a los átomos de flúor permite su uso en entornos donde otros compuestos podrían degradarse.

Síntesis de Compuestos Fluorados

La estructura totalmente fluorada del this compound lo convierte en un reactivo ideal para la síntesis de otros compuestos orgánicos fluorados. Su uso en este campo está creciendo a medida que aumenta la demanda de materiales fluorados en productos farmacéuticos y agroquímicos.

Química Analítica

En química analítica, el this compound se puede utilizar como compuesto estándar o de referencia debido a sus propiedades físicas y químicas bien definidas. Su alto punto de ebullición y resistencia a la descomposición lo hacen adecuado para aplicaciones a alta temperatura.

Química Ambiental

Dada su estabilidad y resistencia a la degradación, el this compound se puede utilizar en estudios de química ambiental para comprender el comportamiento de los compuestos fluorados en entornos naturales. Sus interacciones con otros factores ambientales pueden proporcionar información sobre el destino y el transporte de compuestos similares.

Safety and Hazards

Direcciones Futuras

Perfluoropinacol, as a member of the Per- and polyfluoroalkyl substances (PFAS), is of increasing regulatory concern . The future research directions for PFAS, including this compound, will likely focus on understanding their distribution, substitution of regulated substances, increasing structural diversity, and identifying the unknown “Dark Matter” of PFAS .

Mecanismo De Acción

Target of Action

Perfluoropinacol primarily targets oxime N-OH bonds in the Beckmann rearrangement . It acts as an additive in a polar solvent mixture, facilitating the direct and chemoselective activation of these bonds .

Mode of Action

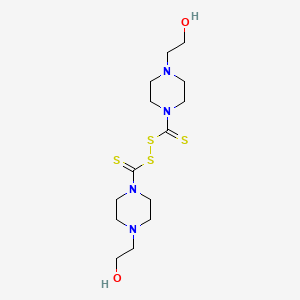

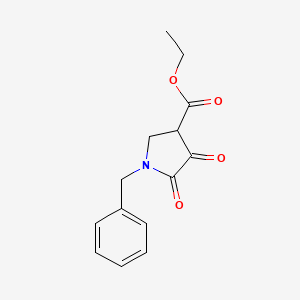

This compound interacts with its targets by serving as an internal Lewis acid . It provides a transient, electrophilic boronic ester that activates the ortho-carboxyester, accelerating the initial, rate-limiting step of transesterification between the precatalyst and the oxime substrate .

Biochemical Pathways

This compound affects the Beckmann rearrangement pathway . This classical organic reaction provides a unique approach to prepare functionalized amide products . The compound’s action leads to the formation of acyl oxime intermediates involved in a fully catalytic nonself-propagating Beckmann rearrangement mechanism .

Pharmacokinetics

It’s important to note that the compound’s bioavailability and pharmacokinetics would be influenced by factors such as its physicochemical properties, formulation, and route of administration .

Result of Action

The molecular and cellular effects of this compound’s action involve the transformation of oxime N-OH bonds into functionalized amide products . This transformation is facilitated by the compound’s role as an internal Lewis acid, which activates the ortho-carboxyester and accelerates transesterification .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness in the Beckmann rearrangement is influenced by the presence of a polar solvent mixture . Additionally, this compound and other perfluorochemicals are persistent in the environment due to their resistance to degradation . Their widespread use and persistence can lead to bioaccumulation and potential toxicity .

Propiedades

IUPAC Name |

1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F12O2/c7-3(8,9)1(19,4(10,11)12)2(20,5(13,14)15)6(16,17)18/h19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDCWKGUOZVDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)O)(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238701 | |

| Record name | Perfluoropinacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

918-21-8 | |

| Record name | 1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoropinacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoropinacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluoro-2,3-dimethylbutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.